Tachysterol

Description

Contextualization of Tachysterol within the Secosteroid Family

This compound is a member of the secosteroid family, a class of steroids in which one of the rings of the steroid nucleus has been broken. biosynth.com This structural feature, specifically the cleavage of the B-ring, is a defining characteristic shared with other members of this group, most notably vitamin D and its various forms. biosynth.comresearchgate.net Secosteroids are derived from tetracyclic steroids through photochemical or enzymatic reactions. biosynth.comnih.gov

This compound, along with vitamin D and lumisterol (B196343), is formed from the irradiation of sterol precursors like 7-dehydrocholesterol (B119134) (in animals) or ergosterol (B1671047) (in fungi and plants). mdpi.comdrugfuture.com While vitamin D is the most well-known secosteroid for its hormonal functions related to calcium homeostasis, this compound was historically considered an inactive byproduct of vitamin D synthesis. oup.com However, recent research has revealed that this compound and its metabolites possess biological activity, expanding the functional scope of the secosteroid family. nih.govmdpi.com Like other vitamin D-related compounds, this compound exists in different forms, such as this compound₃ (T₃), derived from 7-dehydrocholesterol, and this compound₂ (T₂), derived from ergosterol. stenutz.eufrontiersin.org

Overview of its Significance in Photobiological Pathways

The formation of this compound is intrinsically linked to the photobiology of vitamin D synthesis in the skin. nih.gov When 7-dehydrocholesterol (provitamin D₃) in the epidermis absorbs ultraviolet B (UVB) radiation (optimally 290-315 nm), the B-ring opens to form previtamin D₃. researchgate.netnih.gov Previtamin D₃ is thermally unstable and can isomerize to the more stable vitamin D₃. nih.gov

However, previtamin D₃ can also absorb UVB photons, leading to its photoisomerization into two main photoproducts: lumisterol and this compound. oup.comnih.govmdpi.com This process is considered a regulatory mechanism that prevents vitamin D toxicity during prolonged sun exposure, as it shunts the precursor, previtamin D₃, towards the formation of these alternative, historically considered inactive, isomers. oup.com The formation of this compound versus other photoproducts is dependent on the wavelength of the UV radiation. researchgate.net While once viewed merely as photoproducts, the discovery that this compound can be found in human serum and is enzymatically activated to biologically active molecules highlights its significance in the broader photobiological pathways of secosteroid synthesis and function. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

115-61-7 |

|---|---|

Molecular Formula |

C28H44O |

Molecular Weight |

396.6 g/mol |

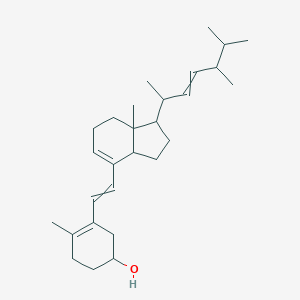

IUPAC Name |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12+/t20?,22-,25+,26-,27+,28-/m1/s1 |

InChI Key |

XQFJZHAVTPYDIQ-KAYODBBKSA-N |

SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/C(C)C(C)C)C |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |

Appearance |

Clear Colorless Gel to Pale Yellow Solid |

Other CAS No. |

115-61-7 |

Synonyms |

Ergocalciferol EP Impurity E; Tachysterol2; (1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

Origin of Product |

United States |

Photochemical Formation and Isomerization Pathways of Tachysterol

Biosynthetic Derivation from 7-Dehydrocholesterol (B119134) (7-DHC)

In mammalian skin, the synthesis of vitamin D begins with 7-dehydrocholesterol (7-DHC), a precursor that undergoes photochemical conversion upon exposure to ultraviolet B (UVB) radiation.

The process is initiated when 7-DHC absorbs UVB photons, typically within the wavelength range of 290 to 315 nm researchgate.netwikipedia.orgontosight.aieuropa.eunih.govnih.govtaylorandfrancis.comannualreviews.orgnih.gov. This absorption of energy triggers the photolytic cleavage of the 9,10-bond within the B-ring of the 7-DHC molecule ontosight.ainih.govnih.govnih.gov. This critical photochemical step is the first in the cascade leading to vitamin D synthesis.

The immediate product of the UVB-induced photolysis of 7-DHC is previtamin D3 researchgate.netwikipedia.orgontosight.ainih.govnih.govtaylorandfrancis.comannualreviews.orgnih.govnih.govresearchgate.net. Previtamin D3 is a thermally labile intermediate that, at normal skin temperatures, undergoes a spontaneous, temperature-dependent sigmatropic rearrangement to form vitamin D3 researchgate.netontosight.ainih.govtaylorandfrancis.comannualreviews.orgnih.govresearchgate.netresearchgate.net. This thermal isomerization is a slower process compared to the initial photolysis.

During prolonged or excessive exposure to UVB radiation, previtamin D3 can undergo further photochemical reactions. These reactions compete with the thermal isomerization to vitamin D3 and lead to the formation of other photoproducts, including tachysterol3 and lumisterol3 nih.govnih.govannualreviews.orgnih.govgoogle.comphotobiology.com. Tachysterol3 is formed through a Z/E isomerization of previtamin D3 photobiology.combu.edunih.gov. The specific distribution of these photoproducts is influenced by the wavelength of the UV radiation; shorter wavelengths tend to favor the formation of tachysterol3 google.comphotobiology.combu.eduphotobiology.com. These isomers, including tachysterol3, are generally considered biologically inert in the context of vitamin D activity nih.gov.

Previtamin D3 as an Obligatory Intermediate

Formation from Ergosterol (B1671047) (Tachysterol2) Under Ultraviolet Irradiation

Ergosterol, a sterol predominantly found in fungi and yeast, serves as the provitamin precursor for vitamin D2. Similar to the 7-DHC pathway, UV irradiation of ergosterol initiates a series of photochemical transformations.

Exposure of ergosterol to UV light, particularly UVB, results in the cleavage of its B-ring, forming previtamin D2. This intermediate then undergoes thermal rearrangement to yield vitamin D2 (ergocalciferol) researchgate.netfrontiersin.orgnih.govmdpi.compsu.eduresearchgate.netthaiscience.infonih.govresearchgate.netwseas.comuni-hohenheim.de. However, alongside previtamin D2 and vitamin D2, UV irradiation of ergosterol also leads to the formation of photoisomers such as tachysterol2 and lumisterol2 researchgate.netfrontiersin.orgmdpi.compsu.eduresearchgate.netthaiscience.infonih.govresearchgate.netuni-hohenheim.de. These tachysterol2 isomers are produced through similar photochemical mechanisms as their tachysterol3 counterparts derived from 7-DHC.

Photochemical Reaction Mechanisms and Kinetics

The efficiency and product distribution of these photochemical conversions are governed by reaction mechanisms and kinetics, including quantum yields and photoconversion efficiencies.

The conversion of 7-dehydrocholesterol (7-DHC) to previtamin D3 has been reported to have a quantum yield ranging between 20% and 65% researchgate.net.

The isomerization of previtamin D3 to tachysterol3 is a Z/E isomerization process whose quantum yield is influenced by the wavelength of irradiation google.comphotobiology.combu.edunih.govphotobiology.comscispace.com. Shorter wavelengths generally lead to higher quantum yields for tachysterol formation google.comphotobiology.combu.eduphotobiology.com.

For ergosterol photolysis, the quantum yield for the ring-opening reaction to previtamin D2 has been reported as approximately 0.26 at 254 nm sci-hub.se. The subsequent isomerization of previtamin D2 to tachysterol2 has a reported quantum yield of approximately 0.34 sci-hub.se.

The efficiency of these photoconversion processes is also affected by factors such as the intensity and duration of UV exposure, as well as the presence of other absorbing species or the matrix in which the reaction occurs nih.govannualreviews.orggoogle.comgoogle.comnih.gov.

Compound List

Formation and Metabolism of Tachysterol

Photochemical Synthesis from Pre-vitamin D

Tachysterol is a direct photoproduct of previtamin D. nih.gov The synthesis pathway begins with a sterol precursor, such as 7-dehydrocholesterol (B119134) (provitamin D₃). Upon absorption of UVB light, 7-dehydrocholesterol undergoes a photochemical ring-opening reaction to form previtamin D₃. google.comphotobiology.com This previtamin D₃ exists in a dynamic photoequilibrium with its parent compound and other photoisomers. oup.com

If previtamin D₃ absorbs another photon of UVB light, it can undergo a cis/trans isomerization around the C6-C7 double bond to form this compound₃, which has a more stable all-trans conformation of the conjugated triene system. photobiology.com This photochemical conversion to this compound and another isomer, lumisterol (B196343), is an efficient process that limits the accumulation of previtamin D₃ and its subsequent thermal conversion to vitamin D₃ during prolonged sun exposure. oup.com The quantum yields of these photoreactions are wavelength-dependent, with certain wavelengths favoring the formation of this compound over other products. researchgate.netgoogle.com

Role of CYP27A1 in this compound Hydroxylation (e.g., 25(OH)T3 formation)

Metabolic Pathways and Enzymatic Conversion

For many years, this compound was considered a biologically inert byproduct. oup.com However, recent studies have identified that this compound, like vitamin D₃, can be metabolized by cytochrome P450 (CYP) enzymes into hydroxylated, active forms. nih.govdiva-portal.org This metabolic activation is a crucial step for its biological function.

Two key enzymes involved in this process are CYP11A1 (also known as P450scc) and CYP27A1. nih.govnih.gov

CYP11A1 hydroxylates this compound₃ primarily at the C20 position to produce 20S-hydroxythis compound₃ (20S(OH)T₃). nih.govnih.gov

CYP27A1 hydroxylates this compound₃ at the C25 position to form 25-hydroxythis compound₃ (25(OH)T₃). nih.govnih.gov

These hydroxylated metabolites have been detected in human epidermis and serum, indicating that this metabolic pathway is active in the human body. nih.govnih.gov Further research on this compound₂ (T₂) in bone cells has shown that enzymes like CYP2R1, CYP27A1, and CYP11A1 are expressed and may be involved in its metabolism, suggesting that hydroxylation is a key step for its bioactivity. frontiersin.org

Molecular Mechanisms of Action of Tachysterol and Its Hydroxyderivatives

Ligand-Receptor Interactions and Agonism/Antagonism

Tachysterol and its hydroxylated metabolites exert their biological effects through interactions with several nuclear receptors. These interactions can result in agonistic (activating) or inverse agonistic (inactivating) responses, thereby modulating the expression of a wide array of genes.

Vitamin D Receptor (VDR) Agonism and Modulation of Gene Expression

Hydroxylated derivatives of this compound₃, specifically 20S-hydroxythis compound₃ (20S(OH)T₃) and 25-hydroxythis compound₃ (25(OH)T₃), act as agonists for the Vitamin D Receptor (VDR). nih.gov This has been demonstrated by their ability to induce the translocation of a VDR-green fluorescent protein (GFP) fusion protein from the cytoplasm to the nucleus in melanoma cells and to stimulate the expression of CYP24A1, a known VDR target gene. nih.gov Molecular docking studies further support these findings, showing high docking scores for 20S(OH)T₃ and 25(OH)T₃ with the ligand-binding domain (LBD) of the VDR, comparable to the natural VDR ligand, 1,25-dihydroxyvitamin D₃. nih.gov

This compound₂, a photoisomer of previtamin D₂, has also been shown to act as a VDR agonist. frontiersin.org In UMR106 bone cells, this compound₂ treatment led to an increase in the mRNA levels of VDR target genes, such as Spp1 and Alpl. frontiersin.org Furthermore, it induced the translocation of the VDR into the nucleus, indicating direct binding and activation of this transcription factor. frontiersin.org It is hypothesized that this compound₂ may be metabolized by cytochrome P450 enzymes to form active derivatives that enhance its effect on VDR-mediated gene regulation. frontiersin.org

It is important to note that while this compound itself has a low affinity for the VDR, its hydroxylated forms are potent activators. frontiersin.org The interaction of these hydroxyderivatives with the VDR is crucial for many of their biological effects, including the regulation of cell proliferation and differentiation. nih.gov

Table 1: VDR-Mediated Gene Expression by this compound Derivatives

| Compound | Cell Line | Target Gene | Effect | Reference |

| 20S(OH)T₃ | Melanoma Cells | CYP24A1 | Stimulation of expression | nih.gov |

| 25(OH)T₃ | Melanoma Cells | CYP24A1 | Stimulation of expression | nih.gov |

| This compound₂ | UMR106 | Spp1 | Increased mRNA abundance | frontiersin.org |

| This compound₂ | UMR106 | Alpl | Increased mRNA abundance | frontiersin.org |

Aryl Hydrocarbon Receptor (AhR) Agonism

Hydroxylated derivatives of this compound₃ have been identified as agonists of the Aryl Hydrocarbon Receptor (AhR). nih.gov Functional studies using a human AhR reporter assay system revealed that 20S(OH)T₃ markedly activates AhR. nih.gov The effect of 25(OH)T₃ was smaller, and the precursor, this compound₃, had a minimal effect on AhR activation. nih.gov Molecular docking studies also showed high docking scores for 20S(OH)T₃ and 25(OH)T₃ with the LBD of AhR. nih.gov AhR is a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes, including immune responses and cell differentiation. mdpi.com The agonistic activity of this compound hydroxyderivatives on AhR suggests a role for these compounds in modulating AhR-mediated signaling pathways. nih.govdntb.gov.ua

Table 2: AhR Agonism by this compound Derivatives

| Compound | Assay System | Result | Reference |

| 20S(OH)T₃ | Human AhR Reporter Assay | Marked activation | nih.gov |

| 25(OH)T₃ | Human AhR Reporter Assay | Smaller activation effect | nih.gov |

| This compound₃ | Human AhR Reporter Assay | Minimal effect | nih.gov |

Liver X Receptors (LXRα and β) Agonism

This compound₃ hydroxyderivatives, 20S(OH)T₃ and 25(OH)T₃, have demonstrated high-affinity binding to the ligand-binding domains (LBD) of both Liver X Receptor α (LXRα) and Liver X Receptor β (LXRβ) in coactivator assays. nih.govmedchemexpress.com Molecular docking simulations further support these findings, indicating that these compounds act as agonists on both LXRα and LXRβ. nih.govresearchgate.net LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. frontiersin.orgmdpi.com The activation of LXRs by this compound derivatives suggests their potential involvement in metabolic regulation. nih.gov

Table 3: LXR Agonism by this compound Derivatives

| Compound | Receptor | Assay | Result | Reference |

| 20S(OH)T₃ | LXRα, LXRβ | LanthaScreen TR-FRET | High-affinity binding | nih.govmedchemexpress.com |

| 25(OH)T₃ | LXRα, LXRβ | LanthaScreen TR-FRET | High-affinity binding | nih.govmedchemexpress.com |

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

Similar to their effects on LXRs, the hydroxyderivatives of this compound₃, 20S(OH)T₃ and 25(OH)T₃, exhibit high-affinity binding to the ligand-binding domain of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govmedchemexpress.com This was determined through LanthaScreen TR-FRET coactivator assays. nih.govmedchemexpress.com Molecular docking studies also indicate that these compounds are agonists of PPARγ. nih.gov PPARγ is a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.govfrontiersin.org The agonistic action of this compound hydroxyderivatives on PPARγ points to their potential role in modulating metabolic processes. nih.gov

Table 4: PPARγ Agonism by this compound Derivatives

| Compound | Receptor | Assay | Result | Reference |

| 20S(OH)T₃ | PPARγ | LanthaScreen TR-FRET | High-affinity binding | nih.govmedchemexpress.com |

| 25(OH)T₃ | PPARγ | LanthaScreen TR-FRET | High-affinity binding | nih.govmedchemexpress.com |

Retinoic Acid Orphan Receptors (RORα and γ) Inverse Agonism

In contrast to their agonistic effects on other nuclear receptors, hydroxythis compound derivatives act as inverse agonists on Retinoic Acid Orphan Receptors α (RORα) and γ (RORγ). nih.govnih.gov Inverse agonists bind to a receptor and reduce its basal, constitutive activity. mdpi.com RORα and RORγ are involved in a variety of cellular processes, including the regulation of inflammation and circadian rhythm. nih.gov The inverse agonism of this compound derivatives on these receptors suggests a potential mechanism for anti-inflammatory effects. nih.govmdpi.com

Cellular Responses and Signaling Pathways (in vitro and non-human in vivo studies)

The interactions of this compound and its hydroxyderivatives with various nuclear receptors trigger a range of cellular responses, as observed in in vitro and non-human in vivo studies.

In vitro studies have shown that 20S(OH)T₃ and 25(OH)T₃ inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts. nih.govresearchgate.net This anti-proliferative effect is comparable to that of 1α,25(OH)₂D₃. nih.gov Furthermore, these this compound metabolites stimulate the expression of genes involved in the keratinocyte differentiation program, such as cytokeratin 10 (CK10) and involucrin (B1238512) (INV). nih.govresearchgate.net They also induce the expression of anti-oxidative enzymes, including catalase (CAT), superoxide (B77818) dismutase 1 (SOD1), and manganese superoxide dismutase (MnSOD). nih.govresearchgate.net

In a non-human in vivo study, oral administration of this compound₂ to mice led to an increase in the plasma concentration of 1,25(OH)₂D and the renal expression of Cyp24a1 mRNA, further supporting its VDR-mediated activity. frontiersin.org This study also demonstrated that this compound₂ can increase the gene expression of fibroblast growth factor 23 (Fgf23) in bone cells, an effect that is at least partially dependent on VDR. frontiersin.org

Table 5: Cellular Responses to this compound and its Derivatives

| Compound | Cell/Animal Model | Cellular Response | Signaling Pathway/Receptor | Reference |

| 20S(OH)T₃, 25(OH)T₃ | Human Epidermal Keratinocytes | Inhibition of proliferation | VDR, AhR, LXRs, PPARγ | nih.govresearchgate.net |

| 20S(OH)T₃, 25(OH)T₃ | Human Dermal Fibroblasts | Inhibition of proliferation | VDR, AhR, LXRs, PPARγ | nih.govresearchgate.net |

| 20S(OH)T₃, 25(OH)T₃ | Human Epidermal Keratinocytes | Stimulation of differentiation gene expression (CK10, INV) | VDR | nih.govresearchgate.net |

| 20S(OH)T₃, 25(OH)T₃ | Human Epidermal Keratinocytes | Stimulation of anti-oxidative enzyme expression (CAT, SOD1, MnSOD) | VDR | nih.govresearchgate.net |

| This compound₂ | UMR106 Bone Cells (in vitro) | Increased Fgf23 gene expression | VDR | frontiersin.org |

| This compound₂ | Mice (in vivo) | Increased plasma 1,25(OH)₂D, increased renal Cyp24a1 mRNA | VDR | frontiersin.org |

Modulation of Cell Proliferation (e.g., epidermal keratinocytes, dermal fibroblasts)

Hydroxyderivatives of this compound₃ have demonstrated significant antiproliferative effects on key skin cells. nih.gov Research shows that both 20S(OH)T₃ and 25(OH)T₃ inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts. researchgate.net This action is comparable to that of 1,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃], the hormonally active form of vitamin D. nih.gov The inhibitory effect on cell growth underscores the potential of these compounds to regulate normal skin homeostasis. mdpi.comoregonstate.edu

Table 1: Antiproliferative Effects of this compound Hydroxyderivatives

| Compound | Cell Type | Effect | Comparative Potency |

|---|---|---|---|

| 20S-hydroxythis compound₃ (20S(OH)T₃) | Epidermal Keratinocytes | Inhibition of proliferation | Similar to 1,25(OH)₂D₃ |

| 20S-hydroxythis compound₃ (20S(OH)T₃) | Dermal Fibroblasts | Inhibition of proliferation | Similar to 1,25(OH)₂D₃ |

| 25-hydroxythis compound₃ (25(OH)T₃) | Epidermal Keratinocytes | Inhibition of proliferation | Similar to 1,25(OH)₂D₃ |

Induction of Cellular Differentiation Programs (e.g., keratinocytes)

Beyond inhibiting proliferation, this compound hydroxyderivatives actively promote cellular differentiation, a critical process for maintaining the skin's barrier function. In human keratinocytes, 20S(OH)T₃ and 25(OH)T₃ stimulate the expression of genes and proteins that are markers of differentiation. nih.govresearchgate.net This pro-differentiating activity mirrors the well-established function of 1,25(OH)₂D₃ in the epidermis. oregonstate.edu The induction of differentiation helps ensure the proper maturation of keratinocytes as they move through the epidermal layers. oregonstate.edu

Key differentiation markers stimulated by these compounds include Involucrin (IVL) and Cytokeratin 10 (CK10). researchgate.netmdpi.com The upregulation of these proteins is a hallmark of the terminal differentiation program in keratinocytes. mdpi.com This action is mediated, in part, through the activation of the Vitamin D Receptor (VDR). nih.govresearchgate.net

Table 2: Stimulation of Keratinocyte Differentiation Markers by this compound Hydroxyderivatives

| Compound | Differentiation Marker | Effect |

|---|---|---|

| 20S(OH)T₃ / 25(OH)T₃ | Involucrin (IVL) | Upregulation of protein expression |

Stimulation of Antioxidative Gene Expression and Responses

This compound hydroxyderivatives contribute to cellular protection by enhancing the expression of antioxidative genes. nih.gov This mechanism is crucial for mitigating oxidative stress, which can damage cellular components. Studies have shown that 20S(OH)T₃ and 25(OH)T₃ stimulate the expression of several key antioxidative enzymes in keratinocytes. researchgate.net This response helps bolster the cell's defense against reactive oxygen species (ROS). researchgate.net

The stimulation of these protective genes is comparable to the effects induced by 1,25(OH)₂D₃. nih.gov The enzymes upregulated include Catalase (CAT), Superoxide Dismutase 1 (SOD1), and Manganese Superoxide Dismutase (MnSOD, also known as SOD2). researchgate.netresearchgate.net Evidence also suggests that these compounds can activate the Nrf2-Keap1 antioxidant pathway, a central regulator of cellular antioxidant responses. researchgate.net

Table 3: Upregulation of Antioxidative Enzymes by this compound Hydroxyderivatives

| Compound | Antioxidative Enzyme | Gene | Effect |

|---|---|---|---|

| 20S(OH)T₃ / 25(OH)T₃ | Catalase | CAT | Increased expression |

| 20S(OH)T₃ / 25(OH)T₃ | Superoxide Dismutase 1 | SOD1 | Increased expression |

Regulation of Fibroblast Growth Factor 23 (FGF23) Synthesis in Bone Cells

This compound and its derivatives also play a role in systemic mineral homeostasis through the regulation of Fibroblast Growth Factor 23 (FGF23). nih.gov FGF23 is a hormone primarily produced by bone cells (osteocytes and osteoblasts) that regulates phosphate (B84403) and vitamin D metabolism. mdpi.comfrontiersin.org

Research has identified this compound₂ (T₂), a photoisomer of previtamin D₂, as a potent regulator of FGF23 synthesis in bone cells. nih.govfrontiersin.org In studies using bone cell lines, T₂ was shown to strongly increase the expression of the Fgf23 gene. nih.gov This effect is significant because FGF23 is a key player in the endocrine loop that controls mineral balance. mdpi.com

The mechanism by which T₂ stimulates FGF23 production involves, at least partially, the activation of the Vitamin D Receptor (VDR). nih.govfrontiersin.org When the VDR was silenced in bone cells, the stimulatory effect of T₂ on Fgf23 expression was diminished. nih.gov Furthermore, this process appears to depend on the metabolic activation of T₂ itself, as the effect was markedly reduced when the enzyme Cyp27a1, a cytochrome P450 enzyme responsible for hydroxylation, was silenced. nih.govfrontiersin.org This indicates that single-hydroxylated T₂ derivatives are likely the active molecules that mediate the effect on FGF23 synthesis. nih.gov

Table 4: Research Findings on this compound₂ (T₂) and FGF23 Regulation in Bone Cells

| Parameter | Finding | Implication |

|---|---|---|

| Effect on Fgf23 Gene | T₂ strongly increases Fgf23 mRNA expression in bone cells. nih.gov | T₂ is a potent regulator of FGF23 synthesis. |

| Role of VDR | Silencing the Vdr gene diminishes the effect of T₂ on Fgf23 expression. nih.govfrontiersin.org | The regulatory action of T₂ on FGF23 is mediated, in part, through the VDR. |

| Role of Metabolism | Silencing the Cyp27a1 gene markedly reduces T₂-induced Fgf23 expression. nih.gov | T₂ likely requires hydroxylation by Cyp27a1 to become fully active in regulating FGF23. |

Analytical Methodologies for Detection and Quantification of Tachysterol

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental for separating tachysterol from its isomers and other compounds present in complex biological or synthetic mixtures. These methods rely on differential interactions of analytes with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the qualitative and quantitative analysis of this compound. It excels at separating structurally similar compounds, such as this compound and other vitamin D photoisomers, based on their differing polarities and affinities for the stationary phase. Reversed-phase HPLC (RP-HPLC) is commonly utilized for this purpose.

A typical RP-HPLC method for this compound analysis involves using a C18 stationary phase, such as the Amethyst C18-H column (150 mm × 4.6 mm, 5 µm), with acetonitrile (B52724) as the mobile phase cpu.edu.cncabidigitallibrary.org. Detection is often performed at specific UV wavelengths, with 265 nm being a common choice for general vitamin D analysis, while the UV maximum (λmax) for this compound₃ is reported at 279 nm cpu.edu.cncabidigitallibrary.org. This approach allows for baseline separation of this compound from vitamin D₃ and other related substances, enabling accurate quantification cpu.edu.cncabidigitallibrary.org. The method's robustness is further supported by its specificity and established limits of detection (LOD) and quantification (LOQ), reported at 0.1 µg/mL and 0.3 µg/mL, respectively cpu.edu.cncabidigitallibrary.org. HPLC has been instrumental in identifying this compound in various matrices, including human serum and epidermis nih.gov. Furthermore, quantitative nuclear magnetic resonance (qNMR) has been used to confirm the accuracy of HPLC-based quantitative methods for this compound researchgate.net.

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Value | Reference(s) |

| Column | Amethyst C18-H (150 mm × 4.6 mm, 5 µm) | cpu.edu.cn, cabidigitallibrary.org |

| Mobile Phase | Acetonitrile | cpu.edu.cn, cabidigitallibrary.org |

| Detection Wavelength | 265 nm (general), 279 nm (this compound₃ λmax) | cpu.edu.cn, cabidigitallibrary.org |

| Limit of Detection | 0.1 µg/mL | cpu.edu.cn, cabidigitallibrary.org |

| Limit of Quantitation | 0.3 µg/mL | cpu.edu.cn, cabidigitallibrary.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, offering significantly higher resolution, faster analysis times, and increased sensitivity. UPLC utilizes smaller particle size stationary phases and higher operating pressures, leading to improved chromatographic performance. In the context of this compound analysis, UPLC, often coupled with mass spectrometry (e.g., UPLC-MS), is employed for enhanced detection and quantification, particularly for complex samples or when analyzing trace amounts of this compound and its metabolites nih.gov. For instance, an ACQUITY UPLC BEH C18 column has been utilized in conjunction with mass spectrometry for the detection of this compound and its hydroxylated derivatives in biological samples nih.gov.

Mass Spectrometry Approaches for Structure Elucidation and Quantification

Mass spectrometry (MS) techniques are indispensable for identifying and quantifying this compound and its metabolites by providing information about their molecular weight and fragmentation patterns. When coupled with chromatographic separation, these methods offer high specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This synergy allows for the identification and quantification of this compound and its related compounds in complex matrices. LC-MS has been used for the identification of this compound and its metabolites, with techniques like LC-MS-DAD (Diode Array Detection) aiding in impurity profiling cpu.edu.cn. For this compound₃, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry typically yields a protonated molecular ion [M+H]⁺ at m/z 385.3, with characteristic fragment ions used for confirmation cpu.edu.cncabidigitallibrary.org.

Q-TOF LC-MS for Metabolite Identification

Quadrupole Time-of-Flight (Q-TOF) LC-MS is a high-resolution mass spectrometry technique that provides accurate mass measurements, enabling precise determination of elemental composition and facilitating structure elucidation of unknown compounds, including metabolites. Q-TOF LC-MS has been specifically applied to detect and identify hydroxylated metabolites of this compound, such as 20S-hydroxythis compound₃ (20S(OH)T₃) and 25-hydroxythis compound₃ (25(OH)T₃), in biological samples like human serum and epidermis nih.gov. The high mass accuracy offered by Q-TOF instruments is crucial for distinguishing between isobaric compounds and confirming the identity of metabolites.

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique within tandem mass spectrometry (MS/MS). It involves monitoring specific precursor-to-product ion transitions characteristic of a target analyte. This method is particularly effective for targeted quantification of this compound and its specific metabolites, even in complex biological samples, due to its ability to minimize background noise.

For the analysis of this compound₃, a common MRM transition involves monitoring the precursor ion at m/z 385.3 ([M+H]⁺) fragmenting to a product ion at m/z 367.3 ([M+H−H₂O]⁺) nih.gov. Similarly, for hydroxylated tachysterols like 20S(OH)T₃ and 25(OH)T₃, which have a molecular weight corresponding to [M+H]⁺ at m/z 401.3, a characteristic transition to a product ion at m/z 383.3 ([M+H−H₂O]⁺) is monitored nih.gov. These targeted transitions, often performed using UPLC coupled with tandem MS, allow for precise quantification with high confidence nih.gov.

Table 2: Key LC-MS and MRM Parameters for this compound and Metabolites

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference(s) |

| This compound₃ | ESI/APCI | 385.3 [M+H]⁺ | 367.3 [M+H-H₂O]⁺ | MRM | nih.gov |

| This compound₃ (General MS) | APCI | N/A | 385.27 (base peak) | LC-MS | cpu.edu.cn, cabidigitallibrary.org |

| 20S(OH)T₃ | ESI/APCI | 401.3 [M+H]⁺ | 383.3 [M+H-H₂O]⁺ | MRM | nih.gov |

| 25(OH)T₃ | ESI/APCI | 401.3 [M+H]⁺ | 383.3 [M+H-H₂O]⁺ | MRM | nih.gov |

Compound List:

this compound

this compound₃

this compound₂

Previtamin D₃

Vitamin D₃ (Cholecalciferol)

7-dehydrocholesterol (B119134) (7-DHC)

20S-hydroxythis compound₃ (20S(OH)T₃)

25-hydroxythis compound₃ (25(OH)T₃)

Vitamin D₂ (Ergocalciferol)

Trans-vitamin D₃

Spectroscopic Methods for Quantification and Characterization

Spectroscopic methods offer non-destructive and highly informative approaches for identifying and quantifying this compound.

Ultraviolet (UV) Detection and Spectrophotometry

UV-Vis spectroscopy and UV detection in chromatography are fundamental techniques for analyzing this compound. This compound exhibits characteristic absorption maxima in the UV region, which are utilized for its identification and quantification.

Absorption Characteristics: this compound possesses a broad absorption band with a high extinction coefficient, distinguishing it from other vitamin D photoisomers researchgate.netnih.gov. Specifically, this compound₃ has a UV λmax reported at 279 nm cpu.edu.cn. This property allows for its detection and quantification in various matrices.

Chromatographic Detection: UV detection is a standard method coupled with High-Performance Liquid Chromatography (HPLC) for the separation and quantification of this compound cpu.edu.cnnih.govresearchgate.net. For instance, this compound₃ can be detected at 280 nm in HPLC analyses nih.gov. The method's sensitivity is influenced by the wavelength chosen for detection, with longer wavelengths often being characteristic of this compound's conjugated system researchgate.net.

Quantitative Applications: UV spectrophotometry can be employed to monitor the synthesis process of this compound and its by-products researchgate.net. The technique allows for both qualitative identification and quantitative determination of this compound by analyzing its absorption spectrum mt.comtechnologynetworks.comazooptics.com. The Beer-Lambert law underpins the quantitative analysis, relating absorbance to concentration mt.com.

Table 1: UV Absorption Maxima (λmax) of this compound and Related Compounds

| Compound | λmax (nm) | Reference |

| This compound₃ | 279 | cpu.edu.cn |

| This compound | 280 | photobiology.com |

| Vitamin D₃ | 265 | cpu.edu.cn |

| Previtamin D₃ | 265 | cpu.edu.cn |

| Trans-vitamin D₃ | 275 | cpu.edu.cn |

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute concentration and purity of chemical compounds, including this compound mestrelab.comresolvemass.camdpi.com.

Principle of Quantification: qNMR relies on the principle that the area of an NMR signal (integral) is directly proportional to the number of nuclei generating that signal mestrelab.comresolvemass.camdpi.comox.ac.uk. By comparing the integral of a specific this compound signal to that of a known internal standard, its concentration or purity can be accurately determined without the need for analyte-specific reference standards mestrelab.comresolvemass.camdpi.comox.ac.uknih.gov.

Methodology: In studies involving this compound, specific proton signals have been identified for quantitative analysis. For example, the proton signal at δ 6.74 (d, 1H, H-6) has been utilized as a quantitative peak researchgate.net. The method is known for its accuracy, traceability, and non-destructive nature resolvemass.ca.

Validation and Application: qNMR has been employed to confirm the quantitative analysis of this compound, demonstrating strong linear relationships between this compound content and testing parameters, with high correlation coefficients (e.g., r² = 0.9997) researchgate.net. This technique offers a robust alternative to traditional methods like HPLC and UV spectroscopy for precise quantification resolvemass.ca.

Table 2: qNMR Parameters for this compound Quantification

| Analyte | Quantitative Proton Signal | Internal Standard (Example) | Correlation Coefficient (r²) | Reference |

| This compound | δ 6.74 (d, 1H, H-6) | Not specified in context | 0.9997 | researchgate.net |

Sample Preparation and Extraction Protocols for Biological Matrices (e.g., serum, epidermis)

The accurate analysis of this compound in biological samples necessitates efficient extraction and sample preparation techniques to isolate it from complex matrices like serum and epidermis.

Serum Extraction:

A common protocol involves extracting serum with 90% methanol (B129727), followed by centrifugation to precipitate proteins. The resulting supernatant is then dried and stored for further analysis nih.gov.

Another approach includes mixing serum with methanol and water, followed by incubation at low temperatures (-20°C or -80°C) ucla.edu.

For sensitive detection methods like LC-MS/MS, pre-purification steps and derivatization may be employed to enhance sensitivity and specificity nih.govfrontiersin.orgnih.gov.

this compound₃ has been detected in human serum at a concentration of 7.3±2.5 ng/ml, marking its first demonstration in this matrix nih.gov.

Epidermis Extraction:

For epidermal samples, homogenization in phosphate-buffered saline (PBS) followed by extraction with 75% acetonitrile is a reported method. The supernatant is then dried nih.gov.

this compound₃ has been quantified in human epidermis at a concentration of 25.1±5.2 ng/mg protein nih.gov.

Similar to serum, pre-purification steps are often integrated into the protocol for epidermal extracts before analysis by LC/MS nih.gov.

General Extraction Principles:

Extraction typically utilizes organic solvents such as methanol, acetonitrile, hexane, or dichloromethane, often in combination with water or buffer solutions nih.govucla.edu.

Centrifugation is a key step to separate solid debris or precipitated proteins from the liquid extract nih.govucla.edu.

Drying of the extracted analytes, often under a stream of nitrogen gas, is a common practice to concentrate the sample before chromatographic or spectroscopic analysis nih.gov.

For complex analyses, techniques like Solid Phase Extraction (SPE) or preparative chromatography may be used for further purification researchgate.netmdpi.com.

Table 3: this compound Concentrations in Biological Matrices

| Matrix | Concentration | Methodology Mentioned | Reference |

| Serum | 7.3 ± 2.5 ng/ml | LC-MS (with pre-purification for some analytes) | nih.gov |

| Epidermis | 25.1 ± 5.2 ng/mg protein | LC-MS (with pre-purification for some analytes) | nih.gov |

List of Compounds Mentioned:

this compound

Vitamin D₃ (Cholecalciferol)

Previtamin D₃

Trans-vitamin D₃

7-Dehydrocholesterol (7-DHC)

Lumisterol

20S(OH)T₃ (20S-hydroxythis compound₃)

25(OH)T₃ (25-hydroxythis compound₃)

Vitamin D₂ (Ergocalciferol)

Previtamin D₂

this compound₂

Lumisterol₂

Suprasterol₂

Trans-vitamin D₂

Vitamin D₄

Previtamin D₄

Toxisterol D1

Cyclobutene-toxisterol

1α,25(OH)₂D₃ (1α,25-dihydroxyvitamin D₃)

1α,25-(OH)₂-vitamin D₃

1β,25-dihydroxy-dihydrothis compound

20S-hydroxythis compound₃

25(OH)D₂

1,25(OH)₂D₂

24,25(OH)₂D₂

24,25(OH)₂D₃

Dihydrothis compound

Ergocalciferol

Ergosterol

Ercalcitriol

Ercalcidiol

Calcitriol

Calcidiol

Chaxine C

Computational and Theoretical Studies on Tachysterol

Photophysical Mechanism Elucidation

The photophysical and photochemical behavior of tachysterol is a complex interplay of excited-state dynamics, molecular conformation, and electronic structure. Computational and theoretical studies have been instrumental in unraveling these intricate mechanisms, employing advanced quantum chemical methods to map potential energy surfaces, excited-state lifetimes, and reaction pathways. Time-dependent density functional theory (TDDFT), coupled cluster theory (CC2), and non-adiabatic molecular dynamics (NAMD) simulations are frequently utilized to investigate this compound's excited-state properties and its subsequent transformations researchgate.netresearchgate.netrsc.orgscispace.com.

Upon photoexcitation, this compound transitions to its first excited singlet state (S1). Research indicates that this excited state is short-lived, with a decay time of approximately 882 femtoseconds (fs) researchgate.netresearchgate.netrsc.org. The dynamics within this S1 state are characterized by significant structural changes, notably a strong twisting motion of the central double bond researchgate.netrsc.org.

The primary decay channel from the S1 state involves a rapid, unreactive relaxation back to the ground state, occurring near a conical intersection. This pathway accounts for the majority of excited-state trajectories, estimated at around 96% researchgate.netrsc.org. However, a portion of the excited molecules do undergo chemical transformations, leading to various photoproducts. These include:

Toxisterol D1 Formation: A researchgate.netresearchgate.net-sigmatropic hydrogen shift has been identified as a mechanism leading to the formation of toxisterol D1. This process accounts for approximately 2.3% of the observed decay pathways and is predominantly observed in the cis,cis (cEc) and cis,trans (cEt) rotamers of this compound researchgate.netrsc.org.

Previtamin D Formation: this compound can also undergo photoisomerization to previtamin D. This transformation is attributed to a hula-twist double bond isomerization mechanism and accounts for about 1.4% of excited-state trajectories. This specific pathway is most prominent in the cEc rotamers of this compound researchgate.netrsc.org.

Cyclobutene-Toxisterol Formation: A smaller fraction of excited molecules, approximately 0.7%, relax into a hot ground state, leading to the formation of cyclobutene-toxisterol via a disrotatory ring closure of the butadiene moiety. This product is preferentially formed under longer wavelength irradiation researchgate.netrsc.org.

The observed photoreactivity is highly dependent on the specific conformation of this compound's ground-state rotamers, which include cEc, cEt, tEc, and tEt configurations researchgate.netresearchgate.netacs.org. Computational studies highlight that the cEc rotamers are particularly prone to previtamin D formation, while both cEc and cEt rotamers facilitate the hydrogen shift leading to toxisterol D1 researchgate.netrsc.org.

This compound exhibits a broad absorption spectrum with a high extinction coefficient, which overlaps with the absorption spectra of other vitamin D photoisomers. This characteristic, combined with its relatively unreactive nature in the excited state, allows this compound to act as a "sun shield." By absorbing a significant portion of incident UV light, it effectively suppresses the formation of previtamin D, particularly under low-energy UV light conditions, which are prevalent during winter or at dawn and dusk researchgate.netresearchgate.netrsc.org.

Table 1: Major Photochemical Decay Pathways of Excited this compound

| Decay Channel | Primary Mechanism | Approximate Percentage of Trajectories | Key Contributing Rotamers |

| Unreactive Relaxation | Relaxation to ground state near CI | ~96% | All |

| Toxisterol D1 Formation | researchgate.netresearchgate.net-sigmatropic hydrogen shift | ~2.3% | cEc, cEt |

| Previtamin D Formation | Hula-twist double bond isomerization | ~1.4% | cEc |

| Cyclobutene-Toxisterol Formation (Hot Ground State) | Disrotatory ring closure of butadiene moiety | ~0.7% | Not specified |

*CI: Conical Intersection. Data derived from computational and molecular dynamics studies researchgate.netrsc.org.

Compound Name List:

this compound

Previtamin D

Provitamin D

Toxisterol

Toxisterol D1

Cyclobutene-Toxisterol

Synthesis and Characterization of Tachysterol Analogues

Structure-Activity Relationship (SAR) Studies for Nuclear Receptor Binding

Structure-activity relationship (SAR) studies are critical for understanding how modifications to the this compound scaffold affect its interaction with biological targets, particularly nuclear receptors like the vitamin D receptor (VDR). These studies help in designing analogues with enhanced or altered biological activities.

Photochemical Transformation of Analogue Precursors

The photochemical transformation of precursors is a cornerstone in the synthesis of this compound analogues, leveraging light-induced reactions to generate specific isomers and derivatives.

Spectroscopic and Chromatographic Characterization of Analogues

Rigorous characterization is essential to confirm the structure, purity, and identity of synthesized this compound analogues. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods:

Chromatographic Methods:

Q & A

Q. What analytical methods are most effective for detecting and quantifying tachysterol in complex matrices?

this compound analysis requires techniques that differentiate it from structurally similar isomers (e.g., previtamin D, isothis compound). Supercritical fluid chromatography-mass spectrometry (SFC-MS) offers high resolution for lipid-soluble compounds, with validation parameters including selectivity (no matrix interference) and trueness (mean bias <|5%| for trans-cholecalciferol and dihydrothis compound). However, this compound shows higher negative bias (-5% average) due to incomplete recovery during sample preparation . Alternative methods like HPLC-UV with photodiode array detection can leverage this compound’s distinct UV absorption (peak at 281 nm, shoulders at 272/289 nm) .

Q. What experimental design considerations are critical for studying this compound isomerization pathways?

Controlled UV exposure (wavelength, duration) and thermal stress protocols are essential to replicate isomerization conditions. Experimental setups should include dark controls to minimize unintended photochemical reactions. Data collection must account for reversible (e.g., previtamin D ↔ this compound) and irreversible degradation products. Validation standards should be spiked into matrices (e.g., oily drug formulations) to assess recovery rates, as this compound’s stability is highly matrix-dependent .

Q. How can researchers distinguish this compound’s biological activity from other vitamin D metabolites?

Use cell-based assays (e.g., vitamin D receptor [VDR] binding assays) with purified this compound to isolate its activity. Compare dose-response curves against calcitriol (active vitamin D) and other isomers. Note that this compound’s cis-trans configuration reduces VDR affinity compared to calcitriol, making it less biologically active in calcium homeostasis. However, its role in photochemical pathways (e.g., skin synthesis) may require in vivo models .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound recovery rates during method validation?

Discrepancies in recovery (e.g., -10% bias at low concentrations for this compound vs. <|5%| for analogs) may stem from internal standard (IS) correction inefficiencies. For instance, non-deuterated IS may not fully account for matrix effects. Mitigation strategies:

- Perform spike-and-recovery experiments with deuterated analogs (if available).

- Compare results using peak areas (without IS correction) to identify systemic biases .

- Optimize extraction protocols (e.g., solvent polarity, sonication time) to improve this compound solubility.

Q. What statistical approaches are optimal for analyzing this compound isomerization kinetics?

Multi-variable regression models can quantify the relationship between UV exposure duration, temperature, and isomer ratios. For time-series data, use ANOVA to compare means across experimental groups (e.g., light vs. dark conditions). Confidence intervals (95%) should be reported for degradation rate constants. Non-parametric tests (e.g., Kruskal-Wallis) are recommended if data deviates from normality .

Q. How can researchers resolve spectral overlap between this compound and co-eluting isomers in UV-based assays?

Leverage derivative spectroscopy or second-derivative UV analysis to enhance peak resolution. For HPLC, employ orthogonal detection methods (e.g., MS/MS with MRM transitions) to confirm identity. Pre-column derivatization (e.g., Diels-Alder adduct formation) may improve separation .

Q. What are the ethical implications of using human-derived samples in this compound bioavailability studies?

Ethical protocols require informed consent for skin biopsies or serum samples used to assess this compound synthesis. Studies must comply with institutional review board (IRB) guidelines, particularly regarding UV exposure risks. Data anonymization and transparency in reporting adverse events are critical .

Methodological Challenges & Solutions

Q. How can cross-disciplinary approaches enhance this compound research?

- Photochemistry : Collaborate with optical physicists to design UV irradiation systems mimicking solar spectra.

- Computational Modeling : Use density functional theory (DFT) to predict isomerization energetics and validate experimental kinetics .

- Epidemiology : Integrate population-level data on UV exposure and vitamin D status to contextualize this compound’s physiological relevance.

Q. What steps ensure reproducibility in this compound quantification across laboratories?

- Standardize calibration curves using certified reference materials.

- Share raw data (e.g., chromatograms, spectral scans) via open-access platforms.

- Participate in inter-laboratory validation studies to harmonize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.